2,6-Bis(ethylsulfanyl)pyridine
Description
2,6-Bis(ethylsulfanyl)pyridine is a pyridine derivative substituted with ethylthio (-S-C₂H₅) groups at the 2 and 6 positions. While direct evidence for this compound is absent in the provided materials, insights can be inferred from structurally related 2,6-disubstituted pyridines. These analogues exhibit diverse applications in coordination chemistry, catalysis, and photophysics due to their electronic and steric properties .
Properties
CAS No. |
120716-68-9 |
|---|---|
Molecular Formula |
C9H13NS2 |
Molecular Weight |
199.33 |
IUPAC Name |
2,6-bis(ethylsulfanyl)pyridine |
InChI |
InChI=1S/C9H13NS2/c1-3-11-8-6-5-7-9(10-8)12-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
NIKBUTMQFWPEKE-UHFFFAOYSA-N |
SMILES |
CCSC1=NC(=CC=C1)SCC |
Synonyms |
Pyridine, 2,6-bis(ethylthio)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogues
Structural and Electronic Features
The substituents at the 2,6-positions significantly influence the electronic structure and reactivity of pyridine derivatives. Below is a comparative overview of key analogues:
Table 1: Structural and Electronic Properties of 2,6-Disubstituted Pyridines
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Oxazolinyl and benzyloxy groups enhance electron density at the pyridine nitrogen, improving ligand-metal coordination . In contrast, azaazulenyl substituents introduce extended conjugation, enabling pH-dependent luminescence .
- Steric Effects: Bulky substituents (e.g., diphenylphosphino) hinder axial coordination but stabilize low-valent metal centers .
Photophysical and Acid-Base Behavior
(Compound 5):
Comparison :
- 2,6-Bis(ethylsulfanyl)pyridine: Ethylthio groups are weaker electron donors compared to oxazolinyl or phosphino groups. Expected to show moderate fluorescence with pH sensitivity, similar to thioether-containing analogues.
Table 2: Metal Coordination and Catalytic Performance
Key Insights :
- Ligand Design: Pyridine derivatives with N-donor substituents (e.g., oxazolinyl) favor enantioselective catalysis , while phosphino ligands excel in redox-active catalysis .
- This compound: Predicted to act as a soft donor ligand for late transition metals (e.g., Pd, Pt), enabling C–S bond activation in cross-coupling reactions.
Thermal and Solubility Properties
- 2,6-Bis(oxazolin-2-yl)pyridine : Melting point 54.6–60.0°C; soluble in polar aprotic solvents (e.g., CH₃CN) .
- 2,6-Bis(benzyloxy)pyridine : High solubility in chloroform and dichloromethane .
- This compound: Expected to exhibit moderate solubility in non-polar solvents (e.g., THF) due to the hydrophobic ethylthio groups.
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